dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

Catalog No.
S3317959
CAS No.
68951-96-2
M.F
C18H26O3Si3
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane...

CAS Number

68951-96-2

Product Name

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

IUPAC Name

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane

Molecular Formula

C18H26O3Si3

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C12H10OSi.C4H10OSi.C2H6OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4-6(2,3)5;1-4(2)3/h1-10H;4-5H,1H2,2-3H3;1-2H3

InChI Key

NXTBQQSLKSMQNL-UHFFFAOYSA-N

SMILES

C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2

Canonical SMILES

C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2

Surface Modification and Functionalization

  • Self-assembled monolayers (SAMs): VM ヴィトン PDMS can form well-defined SAMs on various substrates due to the vinyl end groups, which can be chemically modified to attach specific functional groups []. This allows researchers to control the surface properties of materials for applications like biosensors, microfluidics, and biocompatible surfaces.
  • Hydrophobic coatings: The presence of dimethyl groups renders VM ヴィトン PDMS hydrophobic. Researchers utilize this property to create water-repellent coatings for microfluidic devices or to study cell-material interactions [].

Microfluidics and Lab-on-a-Chip Devices

  • Microchannel fabrication: VM ヴィトン PDMS is widely used for fabricating microfluidic channels due to its ease of processing, optical transparency, and biocompatibility. The vinyl end groups can be further functionalized for specific applications within microfluidic devices [].
  • Microfluidic membranes: The elastomeric properties of VM ヴィトン PDMS enable the creation of microfluidic membranes for applications like cell sorting, filtration, and manipulation of microfluidic fluids [].

Dimethyl(oxo)silane, also known as dimethyloxosilane, is an organosilicon compound characterized by its silane structure, which includes silicon atoms bonded to organic groups. Its chemical formula is C2H6OSi\text{C}_2\text{H}_6\text{OSi}, and it has a molecular weight of approximately 74.15 g/mol. This compound features a silicon atom bonded to two methyl groups and an oxo group, making it a versatile precursor in various chemical applications, particularly in the synthesis of siloxanes and silicones .

Ethenyl-hydroxy-dimethylsilane is another related compound that contains an ethenyl group, a hydroxyl group, and two methyl groups attached to silicon. Oxo(diphenyl)silane, on the other hand, has two phenyl groups bonded to silicon alongside an oxo group. These compounds are part of a broader class of silanes that exhibit unique properties due to the presence of silicon-oxygen bonds and organic substituents.

  • Skin irritation: Prolonged or repeated contact can cause mild skin irritation [].
  • Eye irritation: Contact with eyes may cause irritation [].
  • Proper handling: As with any chemical, it's recommended to follow proper handling procedures, including wearing gloves and working in a well-ventilated area [].

  • Hydrolysis: In the presence of water, it can hydrolyze to form silanol compounds.
  • Condensation: It can undergo condensation reactions to form siloxanes, which are polymers with repeating units of siloxane (Si-O) linkages.
  • Oxidation: The oxo group can be oxidized further under specific conditions, leading to the formation of more complex silanes or siloxanes .

The reactivity of ethenyl-hydroxy-dimethylsilane is influenced by the hydroxyl and ethenyl groups, allowing it to participate in polymerization reactions or cross-linking processes.

The synthesis of dimethyl(oxo)silane typically involves the following methods:

  • Hydrolysis of Dimethyldichlorosilane: This method involves reacting dimethyldichlorosilane with water, leading to the formation of dimethyl(oxo)silane and hydrochloric acid as a byproduct.
    Si CH3 2Cl2+H2OSi CH3 2O+2HCl\text{Si CH}_3\text{ }_2\text{Cl}_2+\text{H}_2\text{O}\rightarrow \text{Si CH}_3\text{ }_2\text{O}+2\text{HCl}
  • Direct Synthesis from Silicon Precursors: Other methods may involve direct reactions between silicon-containing precursors under controlled conditions to yield dimethyl(oxo)silane or its derivatives .

Dimethyl(oxo)silane and its derivatives have a wide range of applications:

  • Silicone Production: They serve as intermediates in the production of silicones used in sealants, adhesives, and coatings.
  • Surface Modification: These compounds can be used for modifying surfaces to enhance hydrophobicity or improve adhesion properties.
  • Medical Devices: Due to their biocompatibility, they are explored for use in medical devices and implants .

Interaction studies involving dimethyl(oxo)silane focus on its behavior in various environments:

  • Solvent Interactions: Research indicates that polydimethylsiloxane (a related polymer) interacts differently with various solvents, influencing its swelling behavior and mechanical properties.
  • Biological Interactions: Limited studies suggest potential interactions with cellular membranes or proteins, warranting further investigation into their biological compatibility and effects .

Several compounds share structural similarities with dimethyl(oxo)silane. Here’s a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
DimethyloxosilaneTwo methyl groups and one oxo groupBasic silane structure; widely used as an intermediate.
Ethenyl-hydroxy-dimethylsilaneContains ethenyl and hydroxyl groupsReactive due to unsaturation; useful in polymerization.
Oxo(diphenyl)silaneTwo phenyl groups attached to siliconAromatic character; enhances thermal stability.
DimethoxydimethylsilaneTwo methoxy groups attached to siliconSoluble in organic solvents; used in coatings.

Other CAS

68951-96-2

General Manufacturing Information

Siloxanes and Silicones, di-Me, di-Ph, vinyl group-terminated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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